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Compound of Interest

Compound Name: VCH-286

Cat. No.: B15608686 Get Quote

Technical Support Center: GSK286 Experiments
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working with

GSK286. The information is designed to address specific issues that may arise during

experiments involving this compound.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK286?

A1: GSK286 is an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in

Mycobacterium tuberculosis (M. tuberculosis).[1][2] This interaction leads to a significant

increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold.[1][2] The elevated

cAMP signaling ultimately inhibits the catabolism of cholesterol, a critical carbon source for M.

tuberculosis during infection.[1][3][4]

Q2: Under what conditions is GSK286 expected to be most effective?

A2: GSK286 demonstrates potent activity against M. tuberculosis residing within macrophages

and in axenic cultures that are supplemented with cholesterol.[5][6] Its efficacy is significantly

reduced in standard laboratory media lacking cholesterol, as its mechanism is directly linked to

the inhibition of cholesterol metabolism.[5][7]
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Q3: What are the known resistance mechanisms to GSK286?

A3: Resistance to GSK286 is primarily associated with mutations in the rv1625c gene (also

known as cya), which encodes the target adenylyl cyclase.[1][5] These mutations prevent

GSK286 from binding to and activating the enzyme, thus averting the downstream inhibitory

effects. Spontaneous mutants resistant to GSK286 have shown cross-resistance to other

Rv1625c agonists.[2][7] Importantly, GSK286-resistant mutants generally remain susceptible to

other classes of antitubercular drugs.[5]

Q4: Is GSK286 cytotoxic to mammalian cells?

A4: Differentiating between the intended anti-mycobacterial effect and potential host cell toxicity

is crucial. It is recommended to determine the 50% cytotoxic concentration (CC50) in relevant

host cell lines. A therapeutic index (TI), calculated as CC50 / MIC (Minimum Inhibitory

Concentration), of 10 or greater is generally considered favorable.[8]

Troubleshooting Guide for Unexpected Phenotypes
This guide addresses common unexpected outcomes in GSK286-exposed bacteria in a

question-and-answer format.

Q5: Why am I observing no or reduced efficacy of GSK286 in my in vitro experiments?

A5: Several factors could contribute to a lack of efficacy. Please consider the following:

Inappropriate Growth Medium: GSK286's activity is cholesterol-dependent.[5][6] Ensure that

your culture medium (e.g., 7H9) is supplemented with cholesterol. The compound shows

minimal activity in cholesterol-free media.[7]

Bacterial Strain: The primary target of GSK286, Rv1625c, is specific to M. tuberculosis. The

compound's efficacy against other bacterial species may be limited unless they possess a

homologous and susceptible adenylyl cyclase.

Spontaneous Resistance: As with many antimicrobial agents, spontaneous resistance can

arise. Consider sequencing the rv1625c (cya) gene in your bacterial population to check for

mutations.[5]
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Compound Integrity: Verify the integrity and concentration of your GSK286 stock solution.

Improper storage or handling can lead to degradation.

Q6: My GSK286-treated bacteria are showing a phenotype inconsistent with cholesterol

catabolism inhibition. What could be the cause?

A6: While the primary mechanism involves cholesterol metabolism, the significant increase in

cAMP can have broader effects on bacterial physiology.

Off-Target Effects of High cAMP: A 50-fold increase in intracellular cAMP is a substantial

metabolic event.[1] This could lead to downstream effects on other cAMP-regulated

pathways, potentially resulting in unexpected morphological or metabolic changes.

Strain-Specific Responses: The genetic background of your M. tuberculosis strain could

influence its response to elevated cAMP levels, leading to unique phenotypes.

Q7: I am observing high variability in my experimental replicates. What are the potential

sources of this inconsistency?

A7: High variability can stem from several aspects of the experimental setup.

Inoculum Preparation: Clumping of M. tuberculosis can lead to inconsistent starting bacterial

densities. Ensure your bacterial suspension is homogenous before inoculation.[8]

Compound Solubility: GSK286 has low aqueous solubility.[5] Ensure your stock solution is

fully dissolved and that the compound does not precipitate in your assay medium.

Plate Edge Effects: Evaporation in the outer wells of microplates can concentrate the

compound, leading to skewed results. Using a plate sealer and avoiding the outermost wells

for critical data points is recommended.[8]

Quantitative Data Summary
Table 1: In Vitro Efficacy of GSK286
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Parameter Value
Cell/Culture
Condition

Reference

IC50 0.07 µM
M. tuberculosis in

THP-1 macrophages
[5][6][9]

IC50 0.71 - 2.12 µM

M. tuberculosis in

axenic culture with

cholesterol

[5]

MIC90 1.2 µM
Panel of clinical M.

tuberculosis isolates

Table 2: In Vivo Efficacy of GSK286 in Murine Models

Animal Model Dosing Regimen Outcome Reference

Acute TB Infection

(C57BL/6 mice)
10 - 200 mg/kg

Dose-dependent

reduction in bacterial

load

[5]

Chronic TB Infection

(BALB/c mice)
≤10 mg/kg

Maximal bactericidal

effect, similar to

isoniazid

[5]

Chronic TB Infection

(C3HeB/FeJ mice)
40 mg/kg

Significant reduction

in bacterial load
[5]

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Axenic Culture

Culture Preparation: Grow M. tuberculosis in Middlebrook 7H9 medium supplemented with

0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

Inoculum Standardization: Adjust the bacterial suspension to a McFarland standard of 0.5 to

ensure a consistent starting density.

Assay Medium: Prepare 7H9 medium supplemented with 0.5 mM cholesterol.
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Compound Dilution: Perform serial dilutions of GSK286 in the cholesterol-supplemented 7H9

medium in a 96-well plate.

Inoculation: Inoculate the wells with the standardized bacterial suspension.

Incubation: Incubate the plate at 37°C for 7-14 days.

Readout: Assess bacterial growth using a viability stain such as AlamarBlue. The MIC is the

lowest concentration of GSK286 that inhibits visible growth.[1]

Protocol 2: Intracellular Efficacy Assay

Cell Culture: Culture THP-1 human monocyte-like cells and differentiate them into

macrophages using PMA (phorbol 12-myristate 13-acetate).

Infection: Infect the differentiated macrophages with M. tuberculosis at a specified multiplicity

of infection (MOI).

Compound Treatment: After allowing for phagocytosis, wash the cells to remove extracellular

bacteria and add fresh culture medium containing serial dilutions of GSK286.

Incubation: Incubate the infected cells for 3-5 days at 37°C in a 5% CO2 atmosphere.

Readout: Lyse the macrophages to release intracellular bacteria and determine the number

of viable bacteria by plating serial dilutions of the lysate on solid agar (e.g., Middlebrook

7H10 or 7H11) and counting colony-forming units (CFU).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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